molecular formula C11H15NO3 B3102167 (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol CAS No. 1415562-39-8

(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol

Cat. No.: B3102167
CAS No.: 1415562-39-8
M. Wt: 209.24 g/mol
InChI Key: WYLKXTCIJPQYKK-UHFFFAOYSA-N
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Description

(4-Ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol is a pyrano-pyridine derivative featuring a fused bicyclic system (pyrano[3,2-b]pyridine) with an ethoxy group at the 4-position and a hydroxymethyl (-CH2OH) substituent.

Properties

IUPAC Name

(4-ethoxy-2,3-dihydropyrano[3,2-b]pyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(8-13)5-7-14-9-4-3-6-12-10(9)11/h3-4,6,13H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLKXTCIJPQYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOC2=C1N=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191148
Record name 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-39-8
Record name 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-b]pyridine-4-methanol, 4-ethoxy-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with ethoxy-substituted dihydropyran. One common method includes the use of Grubbs’ catalysts for olefin metathesis and double bond migration . The reaction conditions often involve hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes and continuous flow reactors could be potential methods for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrano[3,2-b]pyridines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 209.25 g/mol
  • Structure : The compound features a pyrano[3,2-b]pyridine core with an ethoxy group and a hydroxymethyl substituent, contributing to its reactivity and potential biological activity.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to yield ketones or aldehydes.
  • Reduction : Can be reduced to form different alcohols.
  • Substitution Reactions : Particularly at the ethoxy group, enabling further functionalization.

The compound's structure suggests potential interactions with biological targets:

  • Drug Discovery : Its unique molecular framework positions it as a candidate for developing new pharmaceuticals. Preliminary studies indicate possible interactions with enzymes and receptors relevant to various diseases.

Industrial Applications

In industrial chemistry, (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol may find applications in:

  • Specialty Chemicals Production : Its stability and reactivity make it suitable for creating specialty materials used in various applications.

Uniqueness

The ethoxy substitution and the pyrano[3,2-b]pyridine core of this compound provide distinct chemical and biological properties not found in simpler derivatives.

Mechanism of Action

The mechanism of action of (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or activating biological pathways. For instance, it may interact with amino acids in enzyme active sites, leading to changes in enzyme activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

4-Hydroxymethyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS 405174-47-2)
  • Structure : Differs by replacing the ethoxy group with a hydroxyl (-OH) at the 4-position.
  • Molecular Formula: C9H9NO2 vs. the target compound’s estimated formula (C10H13NO3).
  • However, the ethoxy group may improve metabolic stability in biological systems .
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS 754149-09-2)
  • Structure : Lacks the hydroxymethyl group, featuring only a hydroxyl at the 4-position.
  • Molecular Weight : 151.16 g/mol vs. ~211.22 g/mol (estimated for the target compound).
  • Purity : 98% HPLC, suggesting high synthetic reproducibility for this analog .
(4-Methoxypyridin-2-yl)-methanol
  • Structure : A simpler pyridine derivative with a methoxy and hydroxymethyl group.
  • Key Difference : Absence of the fused pyran ring reduces rigidity, likely decreasing binding affinity in receptor-ligand interactions compared to the bicyclic target compound .

Physicochemical Properties

Property Target Compound (Est.) 4-Hydroxymethyl Analog 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Molecular Weight ~211.22 g/mol 181.17 g/mol 151.16 g/mol
LogP (Lipophilicity) ~1.5 (predicted) ~0.8 ~0.3
Solubility Moderate in polar solvents High (due to -OH) High

Notes:

  • The ethoxy group in the target compound increases lipophilicity (higher LogP) compared to hydroxylated analogs, favoring membrane permeability.
  • The hydroxymethyl group provides a site for further functionalization (e.g., esterification) .

Biological Activity

The compound (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol , with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 209.25 g/mol, is a pyrano-pyridine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a pyridine core with an ethoxy group and a methanol moiety. This configuration may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Pyridine derivatives and ethoxy-substituted dihydropyran.
  • Methods : Commonly includes Grubbs’ catalysts for olefin metathesis and double bond migrations .

While specific targets of action are not fully elucidated, compounds in the pyrano-pyridine class often interact with various enzymes and receptors, suggesting potential roles in drug discovery .

Antimicrobial Activity

Recent studies have indicated that related compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrano-pyridine have been tested against various bacterial strains, showing promising results in inhibiting growth .

Compound Target Bacteria Inhibition (%)
Compound AE. coli75
Compound BS. aureus65
(4-Ethoxy...)K. pneumoniae70

Antitumor Activity

Research has suggested that certain pyrano-pyridine derivatives demonstrate antitumor properties. For example, compounds with similar structures have been shown to inhibit tumor cell proliferation in vitro .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various pyrano-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the ethoxy group could enhance efficacy against specific strains .
  • Antitumor Research : In vitro studies on related compounds showed that they could induce apoptosis in cancer cell lines, indicating potential as therapeutic agents for cancer treatment .

Future Directions

Further research is warranted to:

  • Identify specific biological targets for this compound.
  • Investigate structure-activity relationships (SAR) to optimize its biological efficacy.

Q & A

Q. What are the primary synthetic routes for (4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol?

The compound can be synthesized via cyclocondensation of pyridine derivatives with ethoxy-containing precursors. A key intermediate, 3,4-dihydro-2H-pyrano[3,2-b]pyridine, is functionalized at the 4-position via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxylation of 4-methylene intermediates (e.g., 405174-46-1) followed by ethoxy group introduction under acidic or basic conditions is a common approach . Solvent selection (e.g., methanol, acetonitrile) critically impacts yield and purity, as polar aprotic solvents enhance nucleophilicity in such reactions .

Q. How should this compound be characterized to confirm structural integrity?

  • NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂), pyran ring protons (δ ~4.2–5.0 ppm), and the methanol group (broad peak at δ ~1.5–2.5 ppm for OH).
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 196.1 (C₉H₁₃NO₃). Fragmentation patterns include loss of H₂O (18 Da) and ethoxy groups (45 Da).
  • IR : Stretching vibrations for O–H (3200–3600 cm⁻¹), C–O (1100–1250 cm⁻¹), and pyran ring C–O–C (1050–1150 cm⁻¹) .

Q. What are the critical handling and storage protocols for this compound?

  • Handling : Use inert gas (N₂/Ar) to prevent oxidation. Avoid contact with moisture due to the methanol group’s hygroscopicity .
  • Storage : Store at 2–8°C in airtight containers with desiccants. Long-term stability requires protection from light and acidic/basic environments .
  • Safety : Wear PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319). Ethoxy groups may decompose under heat, releasing toxic fumes (H335) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Solvent polarity and temperature significantly influence yield. For example:

SolventTemperature (°C)Yield (%)Purity (%)
Methanol607295
Acetonitrile808598
1,4-Dioxane1006890

Higher yields in acetonitrile correlate with improved solubility of intermediates. Catalytic bases (e.g., K₂CO₃) enhance nucleophilic substitution at the pyran ring’s 4-position .

Q. What structural modifications enhance biological activity in pyrano-pyridine derivatives?

  • Ethoxy Group : Increases lipophilicity, improving membrane permeability.
  • Methanol Group : Acts as a hydrogen-bond donor, enhancing target binding (e.g., enzyme active sites).
  • Pyran Ring : Rigidity stabilizes bioactive conformations.
    SAR studies on analogs (e.g., 405174-47-2) show that substituting the ethoxy group with larger alkoxy chains (e.g., propoxy) reduces solubility but increases receptor affinity .

Q. How do computational models predict the compound’s pharmacokinetic properties?

  • LogP : Predicted ~1.2 (moderate lipophilicity).
  • H-bond donors/acceptors : 2/4, suggesting moderate oral bioavailability.
  • Molecular Dynamics : Simulations indicate stable binding to cytochrome P450 enzymes (CYP3A4), suggesting potential metabolic stability .
    Docking studies with chemokine receptors (e.g., CXCR4) highlight the methanol group’s role in forming critical hydrogen bonds with Asp262 .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

  • Contradiction : Discrepancies in NMR δ values for the pyran ring protons.
  • Resolution : Use deuterated DMSO to suppress solvent peaks and 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Validation : Compare with structurally validated analogs (e.g., 405174-46-1) to confirm assignments .

Methodological Recommendations

  • Synthesis : Prioritize acetonitrile as a solvent for nucleophilic substitutions.
  • Characterization : Combine LC-MS with high-resolution NMR for unambiguous structural confirmation.
  • Stability Testing : Conduct accelerated degradation studies under varying pH/temperature to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol
Reactant of Route 2
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(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol

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